1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine is an organic compound that features a methoxycyclopentyl group attached to a pyrazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methoxycyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-methoxycyclopentanone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Methoxycyclopentyl analogues: These compounds share a similar methoxycyclopentyl group but differ in their functional groups attached to the pyrazole ring.
Morpholines: These compounds have a similar ring structure but contain an oxygen atom in the ring.
Cyclopentyl methyl ether: This compound shares the cyclopentyl group but differs in its overall structure and functional groups.
Uniqueness: 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-methoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-13-8-4-2-3-7(8)12-6-5-9(10)11-12/h5-8H,2-4H2,1H3,(H2,10,11) |
InChI Key |
WPKHQTSJHTUMOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1N2C=CC(=N2)N |
Origin of Product |
United States |
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